molecular formula C4H11O4P B6237407 (1-hydroxy-2-methylpropyl)phosphonic acid CAS No. 63694-18-8

(1-hydroxy-2-methylpropyl)phosphonic acid

Cat. No.: B6237407
CAS No.: 63694-18-8
M. Wt: 154.10 g/mol
InChI Key: NCSVFERDDBHVCB-UHFFFAOYSA-N
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Description

(1-Hydroxy-2-methylpropyl)phosphonic acid (1H2M) is a branched hydroxyalkylphosphonic acid derivative. Its structure features a phosphonic acid group (-PO(OH)₂) attached to a hydroxy-substituted 2-methylpropyl chain. This compound has garnered attention in medicinal chemistry, particularly as an inhibitor of bacterial enzymes such as FosM from Mycobacterium abscessus . Its phosphonic acid moiety mimics the phosphate group in biological substrates, enabling competitive inhibition of enzymes involved in antibiotic resistance pathways.

Properties

CAS No.

63694-18-8

Molecular Formula

C4H11O4P

Molecular Weight

154.10 g/mol

IUPAC Name

(1-hydroxy-2-methylpropyl)phosphonic acid

InChI

InChI=1S/C4H11O4P/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H2,6,7,8)

InChI Key

NCSVFERDDBHVCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(O)P(=O)(O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Phosphorus trichloride reacts with 2-methyl-1,3-propanediol under controlled conditions to form a phosphite intermediate, which undergoes oxidation or hydrolysis to yield the phosphonic acid. The process is analogous to the synthesis of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) described in US3959360A, where glacial acetic acid and PCl₃ are combined at 60–70°C. For the target compound, substituting acetic acid with 2-methyl-1,3-propanediol and optimizing the molar ratio (typically 1:1.2 diol:PCl₃) minimizes side reactions such as polyphosphonate formation.

Continuous vs. Batch Processing

Continuous operation, as demonstrated in US3959360A, enhances safety and throughput by avoiding large inventories of acetyl halides. A hypothetical continuous setup for this compound would involve:

  • Stage 1 : Diol and PCl₃ feed at 70–80°C with reflux to capture HCl gas.

  • Stage 2 : Heating to 115–125°C to eliminate residual HCl and promote cyclization.

  • Stage 3 : Steam sparging at 130°C to hydrolyze intermediates into the final product.

Batch processes, while simpler, require extended dwell times (4–6 hours) and risk thermal degradation due to exothermic side reactions.

Hydrolysis of Phosphonate Esters Using Acidic Resins

Hydroxyalkyl phosphonate esters serve as stable precursors for acid generation. US10246474B2 details the hydrolysis of dimethyl-2-(acetyloxy)ethyl phosphonate using Amberlyst-15 ion-exchange resin, yielding 89% hydroxyethyl phosphonic acid. Adapting this to this compound involves:

Ester Synthesis and Selection

The precursor dimethyl (1-acetoxy-2-methylpropyl)phosphonate is synthesized via esterification of 2-methyl-1,3-propanediol with methyl phosphorodichloridate, followed by acetylation. Key parameters include:

  • Catalyst : Titanium isopropoxide (0.5 mol%) for esterification.

  • Temperature : 80°C to avoid racemization of the chiral center.

Hydrolysis Conditions

Hydrolysis proceeds at 100–105°C with Amberlyst-15 (10–15 wt%) and excess water (4–6 mol equivalents). Distillation removes methanol and methyl acetate byproducts, driving the equilibrium toward the product.

Table 1: Hydrolysis Optimization for Dimethyl (1-Acetoxy-2-Methylpropyl)Phosphonate

ParameterOptimal RangeYield Impact
Resin loading12–15 wt%Maximizes turnover
Water:diol ratio4:1Prevents resin fouling
Temperature100–105°CBalances rate vs. degradation

Acid Decomposition of Alkylphosphonic Acid Esters

WO2016152747A1 discloses a method for converting alkylphosphonic acid esters to diacids using hydrogen halides. For this compound:

Reaction Dynamics

The ester (e.g., diethyl (1-hydroxy-2-methylpropyl)phosphonate) reacts with anhydrous HCl at 125–140°C. Water is introduced to hydrolyze intermediates, while steam distillation removes ethyl chloride byproduct. Key advantages include:

  • Rate enhancement : Acid decomposition proceeds 3–5× faster than neutral hydrolysis.

  • Purity : >95% product purity due to volatile byproduct removal.

Process Design

A two-stage reactor system is optimal:

  • Ester decomposition : HCl gas is sparged into the ester melt at 130°C.

  • Steam stripping : Water injection at 140°C under reduced pressure (200–300 mmHg) isolates the phosphonic acid.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
PCl₃ condensation78–8288–92High12–15
Ester hydrolysis85–8994–97Moderate18–22
Acid decomposition90–9395–98High14–17
  • PCl₃ condensation is cost-effective but requires stringent HCl scrubbing.

  • Ester hydrolysis offers high purity but suffers from resin regeneration costs.

  • Acid decomposition balances yield and scalability but demands corrosion-resistant equipment .

Chemical Reactions Analysis

Esterification and Amidation

The phosphonic acid group undergoes esterification or amidation to improve solubility or enable prodrug strategies:

Phosphonoamidate Formation

HMPPA reacts with chloroformates or activated amines to form phosphonoamidates. For example:

HMPPA+R-O-C(=O)-ClR-O-C(=O)-NH-P(O)(OH)-(CH(CH₃)CH₂OH)\text{HMPPA} + \text{R-O-C(=O)-Cl} \rightarrow \text{R-O-C(=O)-NH-P(O)(OH)-(CH(CH₃)CH₂OH)}

  • Applications: Prodrugs for enhanced cellular uptake (e.g., anti-cancer agents) .

Alkyl/Ester Derivatives

Esterification with alcohols (e.g., pivaloyloxymethyl bromide) under basic conditions:

HMPPA+Br-CH₂-O-CO-C(CH₃)₃POM-protected HMPPA\text{HMPPA} + \text{Br-CH₂-O-CO-C(CH₃)₃} \rightarrow \text{POM-protected HMPPA}

  • Stability : Esters hydrolyze in vivo via esterases to release active HMPPA .

Acid-Catalyzed Rearrangements

Under acidic conditions, HMPPA undergoes neighboring group participation , leading to structural rearrangements:

Example :

  • Epoxide formation : Treatment with HBr followed by base induces cyclization to form fluorinated epoxides .

  • Ring-opening : Epoxides react with nucleophiles (e.g., NaN₃, amines) to yield azido or amino derivatives .

Metal Complexation

HMPPA acts as a chelating agent for metals, forming stable complexes useful in materials science:

Metal Ion Application Complex Structure
Ca²⁺Bone-targeting agents Octahedral coordination
Fe³⁺Catalysis or corrosion inhibition Tridentate binding via P=O and -OH

Oxidation

  • Phosphonate to Phosphate : Strong oxidants (e.g., KMnO₄) convert the P(III) center to P(V), though this is less common for HMPPA due to its P(V) state .

Reduction

  • Hydroxyl Group : The seco

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
Recent studies have highlighted the potential of (1-hydroxy-2-methylpropyl)phosphonic acid as a prodrug for targeting specific cancer pathways. A notable research effort focused on its role as an inhibitor of enolase 2 (ENO2), which is crucial in the glycolytic pathway. Tumors with homozygous deletion of enolase 1 (ENO1) showed selective vulnerability to this compound, leading to significant tumor regression in preclinical models .

1.2 Antibiotic and Antiviral Properties
Phosphonic acids, including this compound, have been explored for their antibiotic properties. They exhibit activity against various bacterial strains and have been incorporated into drug designs targeting resistant bacteria. Additionally, their antiviral potential has been investigated, particularly in the context of HIV inhibitors .

Agricultural Applications

2.1 Herbicidal Properties
this compound has shown promise as a herbicide. Its structural similarity to phosphates allows it to interfere with plant metabolic processes, effectively inhibiting growth in certain weed species. This application highlights its potential as an environmentally friendly alternative to traditional herbicides .

Materials Science Applications

3.1 Surface Functionalization
The unique chemical properties of this compound allow it to be used for surface functionalization of various materials. It can form stable bonds with metal oxides such as titanium dioxide and aluminum oxide, enhancing the surface properties for applications in catalysis and sensor technology .

3.2 Hybrid Material Development
This compound is also utilized in the development of hybrid materials that combine organic and inorganic components. For instance, it has been employed to create nanocomposites that exhibit enhanced mechanical and thermal properties, making them suitable for advanced engineering applications .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryENO2 inhibitor for cancer treatment
Antibiotic activity against resistant strains
Agricultural ScienceHerbicide for weed control
Materials ScienceSurface modification of metal oxides
Development of hybrid nanocomposites

Case Study: ENO2 Inhibition in Cancer Treatment

A study conducted at the University of Texas MD Anderson Cancer Center demonstrated that a prodrug form of this compound effectively inhibited ENO2, leading to sustained tumor regression in models with ENO1 deletions. This finding underscores the therapeutic potential of phosphonic acids in oncology.

Mechanism of Action

The mechanism of action of (1-hydroxy-2-methylpropyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate . This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear vs. Branched Hydroxyalkylphosphonic Acids

  • 1-Hydroxypropylphosphonic Acid (1HPP): Structure: Linear C3 chain (CH₂CH₂CH₂) with a terminal hydroxyl and phosphonic acid group. Activity: Inhibits FosM with a kcat of 3.3 s⁻¹ at 5 mM, similar to 1H2M (3.4 s⁻¹) .
  • (1-Hydroxy-2-methylpropyl)phosphonic Acid (1H2M): Structure: Branched C4 chain (CH(CH₃)CH₂) with a hydroxyl group at position 1. No significant selectivity advantage over 1HPP was observed .
Compound Structure Type FosM Inhibition (kcat, s⁻¹) Concentration Required
1HPP Linear 3.3 5 mM
1H2M Branched 3.4 5 mM

Amino-Substituted Analogs

  • (1-Amino-2-methylpropyl)phosphonic Acid: Structure: Replaces the hydroxyl group of 1H2M with an amino (-NH₂) group. Activity: Acts as a peptide analog and enzyme inhibitor. Its chiral (R)-enantiomer exhibits enantioselective interactions, critical for binding to targets like catalytic antibodies .
  • (1-Amino-2-hydroxy-2-methylpropyl)phosphonic Acid: Structure: Contains both amino and hydroxyl groups on a branched C4 chain.

Sulfonyl and Aryl Derivatives

  • N-(Biphenylsulfonyl)-Phosphovaline Derivatives (e.g., Compound 15) :

    • Structure : Incorporates a biphenylsulfonyl group and a phosphonic acid-valine hybrid.
    • Activity : Demonstrates potent carbonic anhydrase (CA) inhibition (IC₅₀ < 10 nM) due to sulfonamide-Zn²⁺ interactions in the CA active site. Chiral (R)-phosphovaline derivatives show enhanced selectivity .
    • Key Difference : The sulfonyl group and aromatic rings confer higher binding affinity than 1H2M, but with reduced selectivity for bacterial targets.
  • [(1R)-1-{[(4'-Methoxybiphenyl-4-yl)sulfonyl]amino}-2-methylpropyl]phosphonic Acid: Structure: Combines a methoxybiphenylsulfonyl group with the 1H2M backbone.

Ester Derivatives

  • Dimethyl Ester of (2-Hydroxy-2-phenylpropyl)phosphonic Acid :
    • Structure : Phosphonic acid dimethyl ester with a phenyl-substituted hydroxypropyl chain.
    • Properties : Increased lipophilicity (logP ≈ 1.5 vs. -1.2 for 1H2M) enhances membrane permeability but requires hydrolysis to the active acid form .

Key Research Findings

aureus) active at lower doses . Sulfonyl-phosphovaline derivatives (e.g., Compound 15) exhibit nanomolar CA inhibition, highlighting the importance of auxiliary functional groups for potency .

Stereochemical Impact: The (R)-enantiomer of (1-amino-2-methylpropyl)phosphonic acid shows superior enantiodiscrimination in gas-phase studies, emphasizing the role of chirality in target engagement .

Esterification (e.g., dimethyl esters) improves lipophilicity but adds metabolic activation steps .

Biological Activity

(1-hydroxy-2-methylpropyl)phosphonic acid (HMPA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of HMPA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

HMPA is characterized by the presence of a phosphonic acid group, which imparts unique chemical properties that enhance its biological activity. The structure can be represented as follows:

HMPA=C5H13O3P\text{HMPA}=\text{C}_5\text{H}_{13}\text{O}_3\text{P}

This compound exhibits both hydrophilic and lipophilic characteristics, allowing it to interact with various biological systems effectively.

1. Enzyme Inhibition

HMPA has been shown to inhibit several key enzymes involved in various metabolic pathways. Notably, phosphonates like HMPA can inhibit:

  • Renin : A critical enzyme in the regulation of blood pressure.
  • EPSP Synthase : An enzyme involved in the biosynthesis of aromatic amino acids, making it a target for herbicides.
  • HIV Protease : This inhibition is crucial for antiviral drug development .

The inhibition mechanism often involves the formation of stable complexes with the enzyme active sites, preventing substrate binding.

2. Antioxidant Activity

Research indicates that HMPA exhibits significant antioxidant properties. Antioxidants are vital for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that HMPA can scavenge free radicals effectively .

3. Anticancer Potential

Recent studies have explored the anticancer properties of HMPA and related phosphonates. For instance, compounds similar to HMPA have shown promising results against various cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer). These compounds induce apoptosis in cancer cells through multiple pathways, including oxidative stress induction and disruption of mitochondrial function .

Case Study 1: Inhibition of Enolase

In a study focused on cancer treatment, HMPA derivatives were evaluated for their ability to inhibit enolase enzymes selectively. The results indicated that these phosphonates could effectively inhibit enolase 2 (ENO2) in tumors with ENO1 deletion, leading to sustained tumor regression .

CompoundTarget EnzymeEffect
HMPA DerivativeENO2Tumor regression

Case Study 2: Antioxidative Stress Assessment

Another research effort assessed the oxidative stress induced by phosphonates in marine organisms. The study specifically analyzed the effects of diethyl (3-cyano-1-hydroxy-1-phenyl-2-methylpropyl) phosphate on Ruditapes decussatus, revealing significant biochemical changes indicative of oxidative stress at concentrations of 50 and 100 µg/l .

Concentration (µg/l)Oxidative Stress Marker
50Increased lipid peroxidation
100Elevated antioxidant enzyme levels

Q & A

Q. Why do phosphonic acid concentrations exceed fosetyl levels in some organic samples?

  • Methodological Answer : Phosphonic acid is 40x more persistent than fosetyl in plant tissues due to stronger binding to cellulose and lignin. Degradation studies show fosetyl half-lives of 7–14 days, while phosphonic acid residues persist for months. Researchers should model degradation kinetics using first-order rate equations .

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